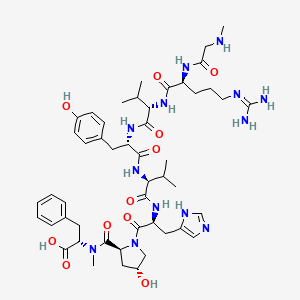
2-Propyn-1-one, 3-bromo-1-(2-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propyn-1-one, 3-bromo-1-(2-thienyl)- is an organic compound with the molecular formula C7H3BrOS It is a derivative of propynone, featuring a bromine atom and a thienyl group attached to the propynone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-one, 3-bromo-1-(2-thienyl)- typically involves the bromination of 2-propyn-1-one followed by the introduction of the thienyl group. One common method involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Propyn-1-one, 3-bromo-1-(2-thienyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.
Oxidation Reactions: Products include oxides and carboxylic acids.
Reduction Reactions: Products include alcohols and alkanes.
Aplicaciones Científicas De Investigación
2-Propyn-1-one, 3-bromo-1-(2-thienyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Propyn-1-one, 3-bromo-1-(2-thienyl)- involves its interaction with specific molecular targets. The bromine atom and thienyl group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic attack, leading to the formation of various intermediates that exert biological or chemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Propargyl Bromide: Similar in structure but lacks the thienyl group.
3-Bromo-1-propyne: Similar in structure but lacks the thienyl group.
2-Propynyl Bromide: Similar in structure but lacks the thienyl group.
Uniqueness
2-Propyn-1-one, 3-bromo-1-(2-thienyl)- is unique due to the presence of both the bromine atom and the thienyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
54289-75-7 |
|---|---|
Fórmula molecular |
C7H3BrOS |
Peso molecular |
215.07 g/mol |
Nombre IUPAC |
3-bromo-1-thiophen-2-ylprop-2-yn-1-one |
InChI |
InChI=1S/C7H3BrOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H |
Clave InChI |
KAOKHUFZTGVUOM-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(=O)C#CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


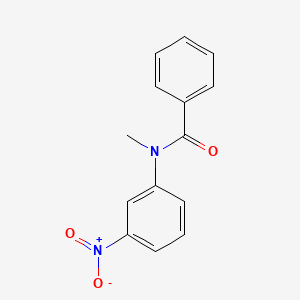
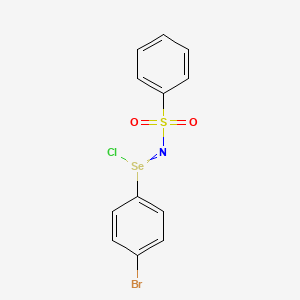
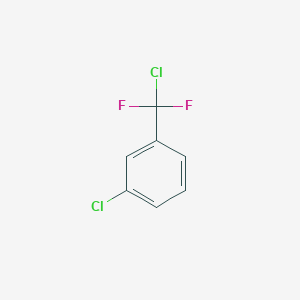

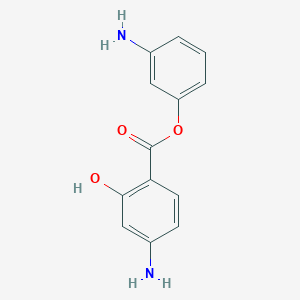
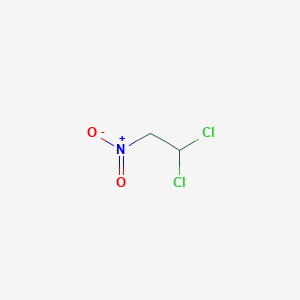
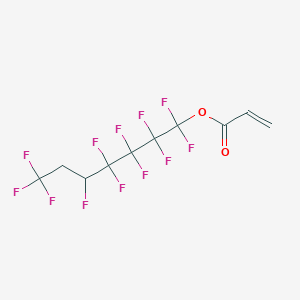
![1-[(Decanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14645426.png)
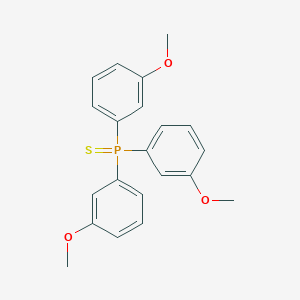
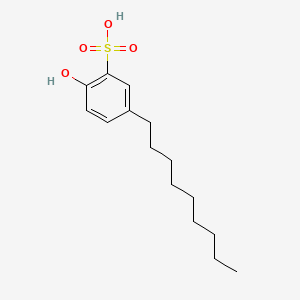
![1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14645438.png)
![4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol](/img/structure/B14645462.png)

